molecular formula C12H10N4O2 B8282327 3-(1H-Imidazol-1-ylmethyl)-5-nitro-1H-indole

3-(1H-Imidazol-1-ylmethyl)-5-nitro-1H-indole

Cat. No. B8282327
M. Wt: 242.23 g/mol
InChI Key: XPHSHQJIIAKHQE-UHFFFAOYSA-N
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Patent
US05744488

Procedure details

A mixture of N,N-dimethyl-5-nitro-1H-indole-3-methanamine (J.Med, Chem, 9, 140,(1966)) (9.10 g) and imidazole (2.96 g) in xylene (120 ml) was heated under reflux for 2.5 hours and then cooled. The solid was filtered off, washed with ether and dried to give the title compound (9.40 g), m.p. 230°-232° C. (from ethyl acetate/methanol). Found: C,59.85; H,4.39; N,22.80. C12H10N4O2 requires: C,59.50; H,4.16; N,23.13%.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=2)[NH:6][CH:5]=1.[NH:17]1C=CN=[CH:18]1>C1(C)C(C)=CC=CC=1>[N:2]1([CH2:3][C:4]2[C:12]3[C:7](=[CH:8][CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=3)[NH:6][CH:5]=2)[CH:16]=[CH:18][N:17]=[CH:1]1

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
CN(CC1=CNC2=CC=C(C=C12)[N+](=O)[O-])C
Name
Quantity
2.96 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC1=CNC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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